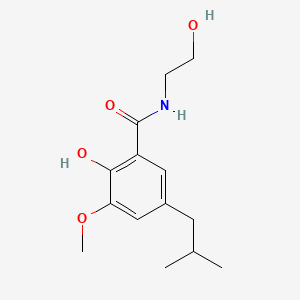
N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide is an organic compound that belongs to the class of salicylamides It is characterized by the presence of a hydroxyethyl group, an isobutyl group, and a methoxy group attached to a salicylamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-isobutyl-3-methoxysalicylic acid and 2-aminoethanol.
Amidation Reaction: The key step involves the amidation of 5-isobutyl-3-methoxysalicylic acid with 2-aminoethanol. This reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to salicylates.
Materials Science: The compound is explored for its use in the synthesis of polymers and hydrogels with specific properties.
Biological Studies: It is used as a model compound to study the interactions of salicylamides with biological targets.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
N-(2-Hydroxyethyl)salicylamide: Lacks the isobutyl and methoxy groups, resulting in different pharmacological properties.
5-Isobutyl-3-methoxysalicylic acid: Lacks the hydroxyethylamide group, which affects its solubility and reactivity.
N-(2-Hydroxyethyl)-3-methoxysalicylamide: Similar structure but without the isobutyl group, leading to variations in its biological activity.
Uniqueness: N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
94088-72-9 |
|---|---|
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C14H21NO4/c1-9(2)6-10-7-11(14(18)15-4-5-16)13(17)12(8-10)19-3/h7-9,16-17H,4-6H2,1-3H3,(H,15,18) |
Clé InChI |
DDAWESDWNNSGLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=C(C(=C1)OC)O)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



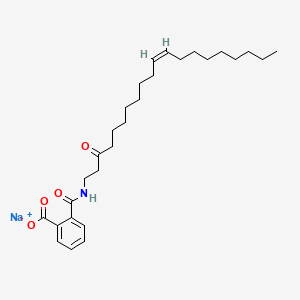

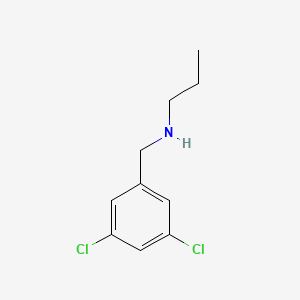
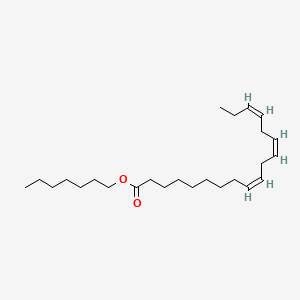
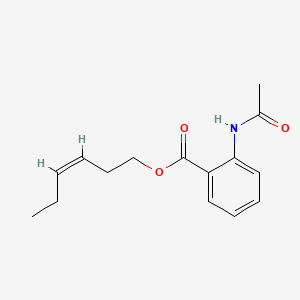
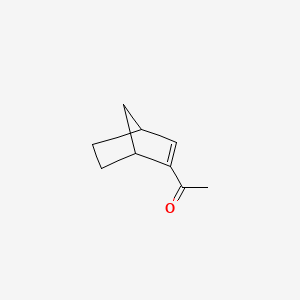


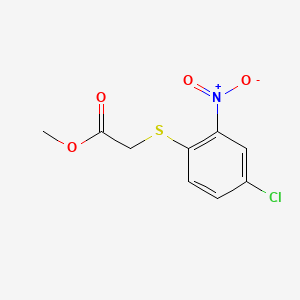
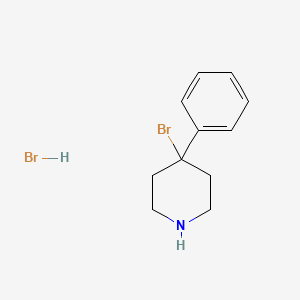
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)


